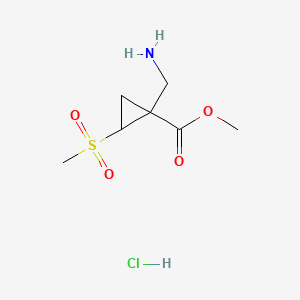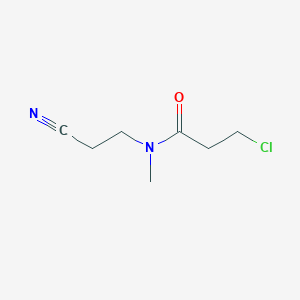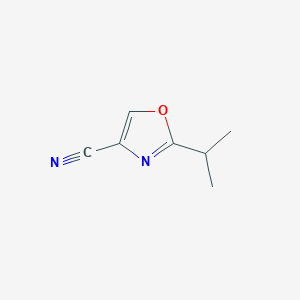![molecular formula C13H23NO4 B12315620 tert-Butyl N-{3-oxo-2-[(oxolan-3-yl)methyl]propyl}carbamate](/img/structure/B12315620.png)
tert-Butyl N-{3-oxo-2-[(oxolan-3-yl)methyl]propyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-{3-oxo-2-[(oxolan-3-yl)methyl]propyl}carbamate: is a chemical compound with the molecular formula C13H23NO4 and a molecular weight of 257.33 g/mol . It is often used in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-{3-oxo-2-[(oxolan-3-yl)methyl]propyl}carbamate typically involves the reaction of an amino-substrate with di-tert-butyl dicarbonate under basic conditions . The reaction is carried out at room temperature and can be completed within a few hours. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-{3-oxo-2-[(oxolan-3-yl)methyl]propyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or ureas.
Scientific Research Applications
Chemistry: tert-Butyl N-{3-oxo-2-[(oxolan-3-yl)methyl]propyl}carbamate is used as a protecting group for amines in organic synthesis . It helps in the selective protection and deprotection of functional groups during multi-step synthesis.
Biology: In biological research, the compound is used to study enzyme mechanisms and protein-ligand interactions. It serves as a model compound for understanding the behavior of carbamates in biological systems.
Medicine: The compound has potential applications in drug development, particularly in the design of enzyme inhibitors and prodrugs. Its stability and reactivity make it a valuable tool in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of polymers and advanced materials. It is also employed in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of tert-Butyl N-{3-oxo-2-[(oxolan-3-yl)methyl]propyl}carbamate involves the formation of a stable carbamate linkage . This linkage can interact with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by forming a covalent bond with the active site, thereby blocking substrate access. The pathways involved in its mechanism of action include nucleophilic attack and electrophilic addition.
Comparison with Similar Compounds
- tert-Butyl N-{3-oxobicyclo[3.2.1]octan-8-yl}carbamate
- tert-Butyl (2-oxotetrahydrofuran-3-yl)carbamate
Comparison: tert-Butyl N-{3-oxo-2-[(oxolan-3-yl)methyl]propyl}carbamate is unique due to its specific structure, which includes an oxolan-3-yl group. This structural feature imparts distinct reactivity and stability compared to other similar compounds. The presence of the oxolan-3-yl group enhances its solubility and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C13H23NO4 |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
tert-butyl N-[2-formyl-3-(oxolan-3-yl)propyl]carbamate |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-7-11(8-15)6-10-4-5-17-9-10/h8,10-11H,4-7,9H2,1-3H3,(H,14,16) |
InChI Key |
NXLSIUAMCGYUFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1CCOC1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl N-{2-carbamoyl-2-[(3,4-difluorophenyl)methyl]ethyl}carbamate](/img/structure/B12315563.png)

![Potassium 3-carbamoyl-2-[(4-chlorophenyl)formamido]propanoate](/img/structure/B12315572.png)

![(2E)-3-[4-(1,1-dioxidoisothiazolidin-2-yl)phenyl]acrylic acid](/img/structure/B12315585.png)

![Tris[1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazole]iridium(III)](/img/structure/B12315594.png)
![6-[(3,4-Dichlorophenyl)methyl]-3-sulfanylidene-4,6-dihydro-1,2,4-triazin-5-one](/img/structure/B12315602.png)



![2-[(4-Methoxyphenyl)methoxy]pyridine-4-carbonitrile](/img/structure/B12315627.png)
